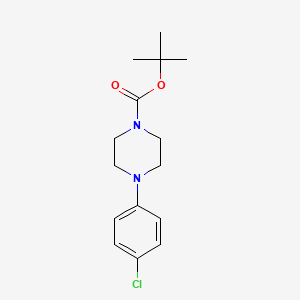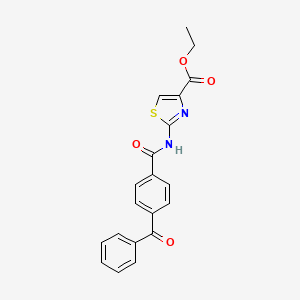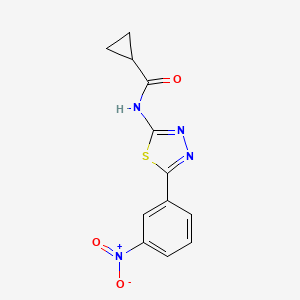
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate” is an organic compound with the molecular formula C15H21ClN2O2 . It appears as a colorless to light yellow solid or oily liquid .
Synthesis Analysis
The synthesis of “this compound” involves two steps :Molecular Structure Analysis
The molecular weight of this compound is 296.8 . The SMILES string representation isO=C(OC(C)(C)C)N1CCN(C(C(Cl)=C2)=CC=C2N)CC1 . Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 296.8 . It has a predicted density of 1.155±0.06 g/cm3 . The predicted boiling point is 396.5±42.0 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Piperazine derivatives, including this compound, serve as valuable building blocks in drug discovery. Researchers have explored their potential as intermediates for synthesizing novel organic compounds. The conformational flexibility of the piperazine ring, along with its polar nitrogen atoms, allows for favorable interactions with macromolecules. Specifically, this compound has shown promise in the following areas:
- Antibacterial Activity : Preliminary studies indicate moderate antibacterial activity against several microorganisms .
- Antifungal Activity : It exhibits antifungal properties .
- Anticancer Potential : Piperazine-based compounds have been investigated for their anticancer effects .
- Antiparasitic Properties : Some piperazine derivatives demonstrate antiparasitic activity .
- Antihistamine and Antidepressant Activities : These compounds may also have effects on histamine receptors and mood regulation .
Organic Synthesis
The tert-butyl group in this compound makes it amenable to further modification. Researchers have utilized it as a key intermediate in the synthesis of diverse organic molecules, including:
Crizotinib Precursor
This compound serves as an essential intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy .
Crystallography and Structural Studies
The single crystal X-ray diffraction analysis of this compound revealed its linear shape with an extended ethyl acetate moiety. Understanding its crystal structure aids in designing related molecules for specific applications .
Building Block for Novel Materials
Researchers have explored the incorporation of piperazine rings in materials science. By modifying the piperazine scaffold, they can tailor properties such as solubility, alkality, and hydrogen bonding capacity .
Chemical Biology and Target Identification
Investigating the interactions of this compound with biological macromolecules can provide insights into its mode of action and potential therapeutic targets.
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
Wirkmechanismus
Target of Action
Similar compounds such as piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Piperazine derivatives, in general, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It has been noted that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJPILHSLHTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

